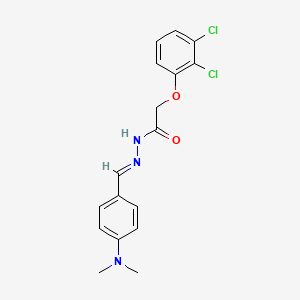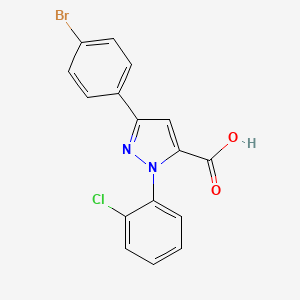
2-(2,3-Dichlorophenoxy)-N'-(4-(dimethylamino)benzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)acetohydrazide: is a chemical compound with the following properties:
Chemical Formula: CHClNO
Molecular Weight: 384.68 g/mol
CAS Number: 1592-83-2
This compound belongs to the class of acetohydrazides and contains both chlorinated phenyl and dimethylamino groups. Its structure consists of a dichlorophenoxy moiety linked to an acetohydrazide functional group.
準備方法
Synthetic Routes:: The synthetic preparation of 2-(2,3-Dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)acetohydrazide involves several steps. One common route includes the condensation of 2,3-dichlorophenol with an appropriate aldehyde (such as benzaldehyde) to form the hydrazone intermediate. Subsequent acetylation of the hydrazone yields the final compound.
Reaction Conditions::Hydrazone Formation: React 2,3-dichlorophenol with benzaldehyde in the presence of hydrazine hydrate.
Acetylation: Acetylate the hydrazone using acetic anhydride or acetyl chloride.
Industrial Production:: The industrial production methods may vary, but the above synthetic routes provide a foundation for large-scale synthesis.
化学反応の分析
反応:
酸化: この化合物は、酸化反応を起こす可能性があります。
還元: 還元反応が起こる可能性があります。
置換: フェノール基またはアミノ基で置換反応が起こる可能性があります。
酸化: 過マンガン酸カリウム (KMnO) などの酸化剤。
還元: 水素化ホウ素ナトリウム (NaBH) などの還元剤。
置換: 様々なハロゲン化剤(例:塩素、臭素)。
主要な生成物: 生成される特定の生成物は、反応条件によって異なります。例えば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱塩素化が起こる可能性があります。
4. 科学研究への応用
2-(2,3-ジクロロフェノキシ)-N'-(4-(ジメチルアミノ)ベンジリデン)アセトヒドラジドは、以下の分野で応用されています。
化学: 有機合成における試薬として。
生物学: その構造的特徴により、細胞プロセスを調査するために使用されます。
医学: 潜在的な薬理活性(さらなる研究が必要です)。
工業: 農薬や医薬品中間体の開発に使用されています。
科学的研究の応用
2-(2,3-Dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)acetohydrazide finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: Investigating cellular processes due to its structural features.
Medicine: Potential pharmacological activities (requires further research).
Industry: Used in the development of agrochemicals or pharmaceutical intermediates.
作用機序
正確な作用機序は、まだ研究中の段階です。特定の分子標的または経路との相互作用が関与し、細胞プロセスに影響を与える可能性があります。
類似化合物との比較
直接的な類似体は存在しませんが、類似の官能基(ヒドラジド、フェノールなど)を持つ化合物は、比較の対象となる可能性があります。
特性
CAS番号 |
765313-16-4 |
|---|---|
分子式 |
C17H17Cl2N3O2 |
分子量 |
366.2 g/mol |
IUPAC名 |
2-(2,3-dichlorophenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-22(2)13-8-6-12(7-9-13)10-20-21-16(23)11-24-15-5-3-4-14(18)17(15)19/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+ |
InChIキー |
PBIQOKASVCIHGD-KEBDBYFISA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12021389.png)

![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B12021395.png)
![N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}nicotinohydrazide](/img/structure/B12021405.png)
![Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]benzoate](/img/structure/B12021412.png)
![2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12021417.png)
![methyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12021423.png)

![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12021439.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12021440.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12021462.png)
